molecular formula C5H6ClN3S B14359682 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole CAS No. 92569-67-0

2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B14359682
CAS No.: 92569-67-0
M. Wt: 175.64 g/mol
InChI Key: RQGUPNHPCFTGCP-UHFFFAOYSA-N
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Description

2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorodiazenyl group attached to the thiazole ring, along with two methyl groups at the 4 and 5 positions. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole typically involves the diazotization of an amine precursor followed by coupling with a thiazole derivative. One common method includes the following steps:

    Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,5-dimethylthiazole in the presence of a base such as sodium acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorodiazenyl group to an amine.

    Substitution: The chlorine atom in the chlorodiazenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The chlorodiazenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chlorodiazenyl)-4-methylthiazole: Similar structure but with one less methyl group.

    2-(Chlorodiazenyl)-5-methylthiazole: Similar structure but with one less methyl group.

    2-(Chlorodiazenyl)-thiazole: Lacks both methyl groups.

Uniqueness

2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall stability.

Properties

CAS No.

92569-67-0

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

chloro-(4,5-dimethyl-1,3-thiazol-2-yl)diazene

InChI

InChI=1S/C5H6ClN3S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3

InChI Key

RQGUPNHPCFTGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=NCl)C

Origin of Product

United States

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